molecular formula C17H17FN2O2S2 B2658024 1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole CAS No. 868216-98-2

1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole

Cat. No.: B2658024
CAS No.: 868216-98-2
M. Wt: 364.45
InChI Key: KNWCMLRUVWCFBT-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structural features This compound contains a fluorophenyl group, a sulfonyl group, a phenylethylthio group, and a dihydroimidazole ring

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: The compound may exhibit pharmacological properties, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of 1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the fluorophenyl and phenylethylthio groups. Common synthetic routes may include:

    Step 1: Formation of the dihydroimidazole ring through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution reactions.

    Step 3: Attachment of the sulfonyl group through sulfonation reactions.

    Step 4: Incorporation of the phenylethylthio group using thiolation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

    Addition: The dihydroimidazole ring can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole can be compared with similar compounds, such as:

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S2/c1-13(14-5-3-2-4-6-14)23-17-19-11-12-20(17)24(21,22)16-9-7-15(18)8-10-16/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWCMLRUVWCFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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